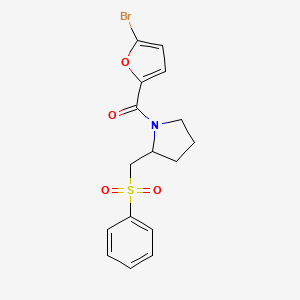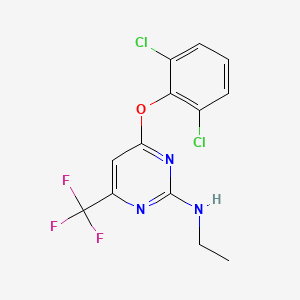
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, insights can be drawn from the research on similar benzamide derivatives and their chemical properties, synthesis, and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of substituents on the benzene ring or the amide nitrogen. For instance, the synthesis of N-methoxybenzamide derivatives can be achieved through C–H bond activation as demonstrated in the cyclometalated complexes of N-methoxy-4-nitrobenzamide . Similarly, the synthesis of complex benzamide structures may involve multi-step reactions, including condensation, cyclization, and functional group transformations, as seen in the synthesis of a photoaffinity analog of an influenza fusion inhibitor and the PDE IV inhibitor .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity and can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was elucidated, revealing two crystalline polymorphs with different molecular packings . The molecular structure of benzamide derivatives can also influence their affinity for biological targets, as seen in the structure-affinity relationship study of dopamine receptor ligands .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including C–H bond functionalization, which is a key step in the synthesis of complex organic molecules. The cyclometalated rhodium and ruthenium complexes of N-methoxybenzamide were shown to catalyze C–H bond functionalization reactions efficiently . Additionally, the reactivity of benzamide derivatives can lead to the formation of novel structures, such as the synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and stability, are important for their application as pharmaceuticals. The molar refractivity and polarizability of an antiemetic drug benzamide derivative were studied in different solutions, providing insights into the drug's interactions in biological systems . The stability of N-(hydroxymethyl) compounds, which are related to the compound of interest, was investigated, showing that substitution patterns can significantly affect their stability .
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-12-4-2-3-9(6-12)14(18)15-11-5-10(8-16)13(17)7-11/h2-4,6,10-11,13,16-17H,5,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDRFLWZWYOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)
![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)



![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)